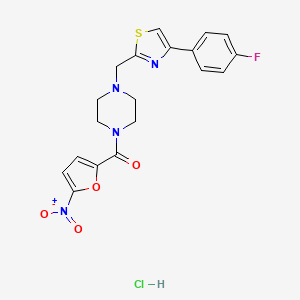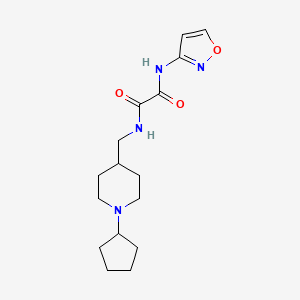
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first identified as a potential anti-cancer drug due to its ability to selectively inhibit the growth of cancer cells. Since then, CX-5461 has been the subject of extensive scientific research to explore its mechanism of action and potential applications.
Mecanismo De Acción
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide works by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA. This leads to the accumulation of DNA damage and the activation of the p53 tumor suppressor pathway. The resulting cell cycle arrest and apoptosis selectively target cancer cells, which are more reliant on RNA polymerase I transcription than normal cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to induce autophagy, which is a cellular process that can lead to cell death or survival depending on the context. This compound has also been shown to modulate the immune system, suggesting that it could have potential applications in immunotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of RNA polymerase I transcription, which makes it a valuable tool for studying this process. In addition, it has been shown to have minimal toxicity in normal cells, which makes it a safer alternative to other anti-cancer drugs. However, this compound has some limitations for use in laboratory experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. In addition, its complex synthesis process and high cost may limit its availability for some researchers.
Direcciones Futuras
Despite its potential applications, much remains to be learned about N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide. Future research could focus on several areas, including:
1. Development of combination therapies that incorporate this compound with other anti-cancer drugs.
2. Investigation of this compound's potential applications in immunotherapy.
3. Study of the long-term effects of this compound on normal cells.
4. Development of more efficient and cost-effective synthesis methods for this compound.
5. Exploration of this compound's potential applications in other disease areas, such as neurodegenerative diseases.
In conclusion, this compound is a promising compound that has the potential to revolutionize cancer treatment. Its selective inhibition of RNA polymerase I transcription makes it a valuable tool for studying this process, and its minimal toxicity in normal cells makes it a safer alternative to other anti-cancer drugs. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis process is complex and requires specialized equipment and expertise. However, it has been successfully reproduced in several laboratories around the world.
Aplicaciones Científicas De Investigación
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has been extensively studied in preclinical models of cancer. It has been shown to selectively inhibit the growth of cancer cells, while sparing normal cells. This makes it a promising candidate for the development of new cancer treatments. In addition, this compound has been shown to enhance the activity of other anti-cancer drugs, suggesting that it could be used in combination therapies.
Propiedades
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c21-15(16(22)18-14-7-10-23-19-14)17-11-12-5-8-20(9-6-12)13-3-1-2-4-13/h7,10,12-13H,1-6,8-9,11H2,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYZHHDCFNRBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

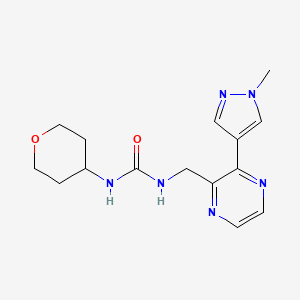
![N-(cyanomethyl)-N-methyl-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2623766.png)
![2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2623768.png)

![N-(4-chlorophenyl)-2-[2-(2-pyridyl)benzimidazol-1-yl]acetamide](/img/structure/B2623773.png)
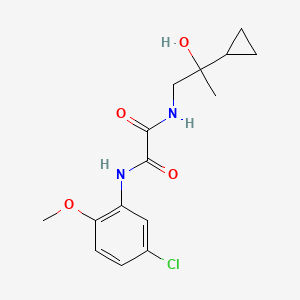
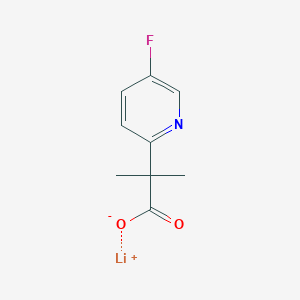
![2-[(1-methanesulfonylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2623778.png)

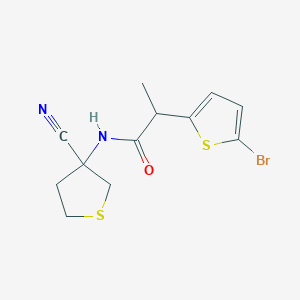
![3-[3-[Methyl-[[3-(trifluoromethyl)phenyl]methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2623781.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2623783.png)
![2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2623785.png)
